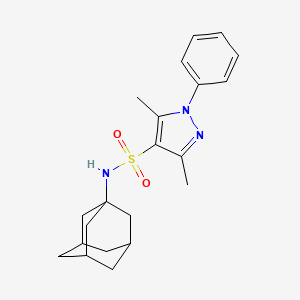![molecular formula C10H13N3S B7459537 [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a chemical compound with potential applications in scientific research. This compound is also known as MPTA and has a molecular formula of C12H14N2S. MPTA is a heterocyclic compound that contains both pyrazole and thiophene rings. It is a relatively new compound and has not been extensively studied yet. However, its unique structure and properties make it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of MPTA is not fully understood yet. However, its unique structure suggests that it may interact with biological systems in a specific way. MPTA contains both pyrazole and thiophene rings, which are known to have potential biological activities. The pyrazole ring is a common pharmacophore in many drugs, and the thiophene ring is known to have anti-inflammatory and antioxidant properties. Therefore, MPTA may have a dual mechanism of action that involves both rings.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA have not been extensively studied yet. However, its unique structure and potential biological activities suggest that it may have various effects on biological systems. MPTA may have anti-inflammatory, antioxidant, and neuroprotective properties. It may also interact with various enzymes and receptors in the body, leading to different biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using MPTA in lab experiments include its high purity, relatively high yield, and unique structure. MPTA can be easily synthesized using commercially available starting materials, and its purity can be achieved through simple purification techniques. The limitations of using MPTA in lab experiments include its relatively new status and limited research on its properties and effects. Further studies are needed to fully understand the potential applications and limitations of MPTA in scientific research.
Future Directions
There are many future directions for the study of MPTA in scientific research. One potential direction is the synthesis of novel compounds based on the structure of MPTA. These compounds may have potential biological activities and can be used as drug candidates for the treatment of various diseases. Another direction is the study of the mechanism of action of MPTA and its effects on biological systems. Further studies are needed to fully understand the biochemical and physiological effects of MPTA and its potential applications in scientific research.
Synthesis Methods
The synthesis of MPTA can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-methyl-1H-pyrazole-5-carbaldehyde by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The second step involves the preparation of 2-thiophenemethanamine by reacting 2-thiophenemethanol with ammonia. The final step involves the condensation of the two intermediate compounds to form MPTA. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through simple purification techniques.
Scientific Research Applications
MPTA has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA can be used as a starting material for the synthesis of novel compounds with potential biological activities. The unique structure of MPTA makes it a promising candidate for the development of new drugs for the treatment of various diseases. MPTA can also be used as a tool compound for the study of biological systems and mechanisms of action.
properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLIQAZFTWRFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

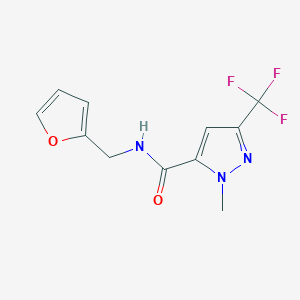
![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
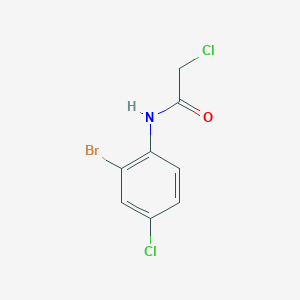
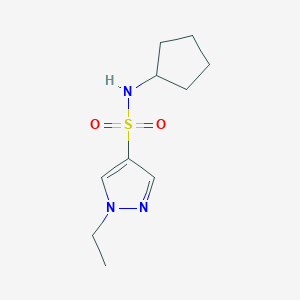
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
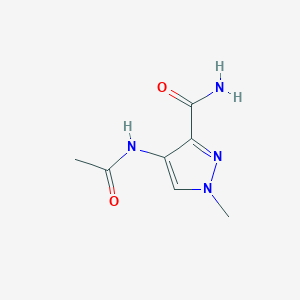
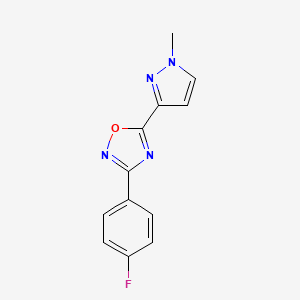

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
